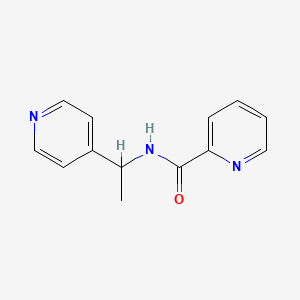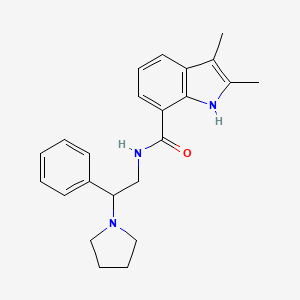
2,3-dimethyl-N-(2-phenyl-2-pyrrolidin-1-ylethyl)-1H-indole-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dimethyl-N-(2-phenyl-2-pyrrolidin-1-ylethyl)-1H-indole-7-carboxamide, also known as U-47700, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by Upjohn, a pharmaceutical company. U-47700 is a highly potent drug that has been used in scientific research to study opioid receptors and their effects on the body.
Mecanismo De Acción
2,3-dimethyl-N-(2-phenyl-2-pyrrolidin-1-ylethyl)-1H-indole-7-carboxamide works by binding to the mu-opioid receptor in the brain, which leads to the release of dopamine and other neurotransmitters. This results in pain relief, euphoria, and a sense of well-being.
Biochemical and Physiological Effects:
2,3-dimethyl-N-(2-phenyl-2-pyrrolidin-1-ylethyl)-1H-indole-7-carboxamide has been shown to have similar effects to other opioid drugs, including pain relief, sedation, and respiratory depression. It has also been shown to have a high potential for abuse and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3-dimethyl-N-(2-phenyl-2-pyrrolidin-1-ylethyl)-1H-indole-7-carboxamide has been used in scientific research to study opioid receptors and their effects on the body. However, its high potential for abuse and addiction make it a risky drug to work with in the lab.
Direcciones Futuras
There are several potential future directions for research involving 2,3-dimethyl-N-(2-phenyl-2-pyrrolidin-1-ylethyl)-1H-indole-7-carboxamide. One area of interest is the development of new opioid drugs that have fewer side effects and a lower potential for abuse and addiction. Another area of interest is the study of the long-term effects of 2,3-dimethyl-N-(2-phenyl-2-pyrrolidin-1-ylethyl)-1H-indole-7-carboxamide on the brain and the body, as well as the potential for addiction and withdrawal.
Métodos De Síntesis
The synthesis of 2,3-dimethyl-N-(2-phenyl-2-pyrrolidin-1-ylethyl)-1H-indole-7-carboxamide involves the reaction of 2,3-dimethylindole with N-(2-chloroethyl)-N-phenylpropan-2-amine, followed by the addition of ethyl chloroformate and sodium hydroxide. The final product is then purified using chromatography.
Aplicaciones Científicas De Investigación
2,3-dimethyl-N-(2-phenyl-2-pyrrolidin-1-ylethyl)-1H-indole-7-carboxamide has been used in scientific research to study the opioid receptors in the brain and their effects on the body. It has been shown to have a high affinity for the mu-opioid receptor, which is responsible for the pain relief and euphoria associated with opioids.
Propiedades
IUPAC Name |
2,3-dimethyl-N-(2-phenyl-2-pyrrolidin-1-ylethyl)-1H-indole-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O/c1-16-17(2)25-22-19(16)11-8-12-20(22)23(27)24-15-21(26-13-6-7-14-26)18-9-4-3-5-10-18/h3-5,8-12,21,25H,6-7,13-15H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISIHSWHAQLLCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC=C2C(=O)NCC(C3=CC=CC=C3)N4CCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

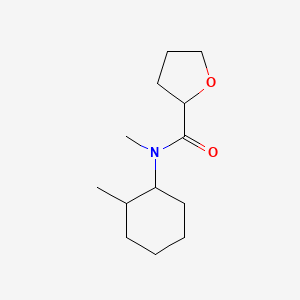
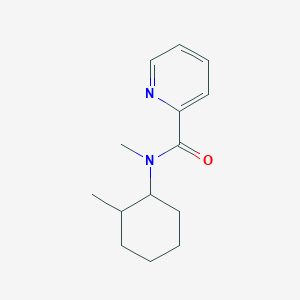
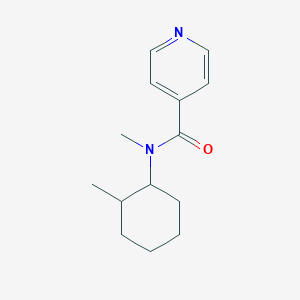
![(E)-N-[1-(3-bromophenyl)ethyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B7495089.png)



![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7495102.png)


![(2-Methyl-2,3-dihydroindol-1-yl)-[4-(pyridin-4-ylmethoxy)phenyl]methanone](/img/structure/B7495125.png)

![N-[1-(2-methylpropanoyl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B7495148.png)
